N-(biphenyl-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes biphenyl, chlorophenyl, methanesulfonyl, and piperidine-4-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)methyl]amino}ethyl)piperidine-4-carboxamide
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H25ClN2O3S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O3S/c26-23-12-6-4-10-21(23)18-32(30,31)28-16-14-20(15-17-28)25(29)27-24-13-7-5-11-22(24)19-8-2-1-3-9-19/h1-13,20H,14-18H2,(H,27,29) |
InChI Key |
HUYNNJKHNCQWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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